Patidegib

描述

This compound has been investigated for the treatment of Conventional Chondrosarcoma.

This compound is an orally bioavailable, cyclopamine-derived inhibitor of the Hedgehog (Hh) pathway with potential antineoplastic activity. Specifically, this compound binds to and inhibits the cell membrane-spanning G-protein coupled receptor SMO, which may result in the suppression of Hh pathway signaling and a decrease in tumor cell proliferation and survival. SMO is activated upon binding of Hh ligand to the cell surface receptor Patched (PTCH); inappropriate activation of Hh signaling and uncontrolled cellular proliferation may be associated with SMO mutations. The Hh signaling pathway plays an important role in proliferation of neuronal precursor cells in the developing cerebellum and other tissues.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

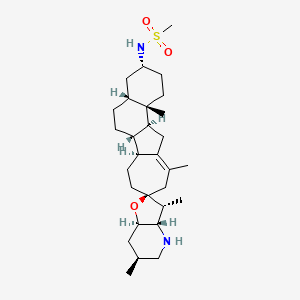

a semisynthetic derivative of cyclopamine that is a smoothened inhibitor with antineoplastic activity; structure in first source

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

属性

IUPAC Name |

N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N2O3S/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29/h17,19-23,25-27,30-31H,6-16H2,1-5H3/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLFFNCLTRVYJG-WWGOJCOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146032 | |

| Record name | Saridegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037210-93-7 | |

| Record name | Patidegib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037210-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Patidegib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037210937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patidegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saridegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PATIDEGIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT96FPU35X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Patidegib's Mechanism of Action in Hedgehog Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patidegib (also known as IPI-926 and Saridegib) is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma. This compound exerts its therapeutic effect by directly targeting Smoothened (SMO), a key transmembrane protein in the Hh cascade. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

The Canonical Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a tightly regulated system that plays a pivotal role in cell growth, differentiation, and tissue patterning. Its dysregulation can lead to uncontrolled cell proliferation and tumorigenesis. The canonical pathway can be understood in two states: "OFF" and "ON".

"OFF" State: Absence of Hedgehog Ligand

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the 12-pass transmembrane receptor Patched (PTCH1) is localized to the primary cilium, a microtubule-based organelle that serves as a signaling hub.[1] PTCH1 actively inhibits the 7-pass transmembrane G protein-coupled receptor-like protein, Smoothened (SMO), preventing its localization to the primary cilium.[1]

In the cytoplasm, a complex of proteins including Suppressor of fused (SUFU) binds to and sequesters the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). This sequestration prevents their nuclear translocation. Furthermore, GLI2 and GLI3 are phosphorylated by protein kinase A (PKA), leading to their proteolytic cleavage into repressor forms (GLI-R). These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.

"ON" State: Presence of Hedgehog Ligand

The binding of a Hedgehog ligand to PTCH1 alleviates its inhibition of SMO.[1] This allows SMO to translocate to and accumulate at the primary cilium.[1] The ciliary accumulation of SMO triggers a signaling cascade that leads to the dissociation of the SUFU-GLI complex. This releases the full-length, activator forms of GLI proteins (GLI-A). These activated GLI proteins then translocate to the nucleus and drive the transcription of Hh target genes, including GLI1 and PTCH1 (which acts in a negative feedback loop).[2]

This compound's Mechanism of Action

This compound is a semi-synthetic derivative of cyclopamine, a naturally occurring steroidal alkaloid.[3] It is a potent and selective antagonist of the Hedgehog pathway that functions by directly binding to and inhibiting the SMO receptor.[3][4]

By binding to SMO, this compound prevents its ciliary translocation and subsequent activation, even in the presence of Hedgehog ligand or in cases of PTCH1 loss-of-function mutations.[5][6] This effectively locks the pathway in the "OFF" state. Consequently, the SUFU-GLI complex remains intact, leading to the continued proteolytic processing of GLI proteins into their repressor forms. The net result is the suppression of Hh target gene transcription, which in turn inhibits the proliferation and survival of cancer cells that are dependent on aberrant Hh signaling.

Quantitative Data

The potency of this compound (IPI-926) has been characterized through various in vitro assays. The following tables summarize the key quantitative metrics of its activity.

| Parameter | Value | Assay | Reference |

| IC50 | 1.4 nmol/L | SMO Binding | [3] |

| EC50 | 5-7 nmol/L | Cell-based Hh Pathway Inhibition | [3] |

| Cell Line | Assay | EC50 | Reference |

| NIH-3T3 (murine) | Gli-luciferase Reporter | 9 nM | [5] |

| HEPM (human) | Gli-luciferase Reporter | 2 nM | [5] |

| C3H10T1/2 (murine) | Alkaline Phosphatase Differentiation | 12 nM | [5] |

| C3H10T1/2 (human SMO) | BODIPY-cyclopamine Binding | 1 nM | [5] |

| Model System | Effect on GLI1 mRNA | Reference |

| Rectal Adenocarcinoma Patient Stroma | ~7-fold reduction | |

| Mouse Medulloblastoma Model | Substantial decrease |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for SMO Receptor

This assay directly measures the binding affinity of a compound to the SMO receptor.

Protocol:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells stably expressing the human SMO receptor.

-

Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membrane pellet in a suitable buffer. Determine protein concentration using a BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled SMO ligand (e.g., [³H]MRT-92), and a serial dilution of this compound.

-

To determine non-specific binding, include control wells with a high concentration of an unlabeled SMO antagonist.

-

Incubate the plate with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound.

-

Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Gli-Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of the GLI proteins, which is a direct measure of Hedgehog pathway activation.

Protocol:

-

Cell Culture and Transfection:

-

Seed a Hedgehog-responsive cell line (e.g., NIH-3T3 or Shh-LIGHT2 cells) in a 96-well plate.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing a GLI-responsive promoter and a Renilla luciferase plasmid for normalization.

-

-

Pathway Activation and Inhibition:

-

After transfection, activate the Hedgehog pathway by adding a SMO agonist (e.g., SAG at 100-200 nM) or Sonic Hedgehog-conditioned medium to the cells.

-

Immediately add a serial dilution of this compound to the appropriate wells. Include vehicle control wells.

-

Incubate the cells for a sufficient period (e.g., 30-48 hours) to allow for luciferase expression.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Quantitative Real-Time PCR (qRT-PCR) for GLI1 and PTCH1

This method quantifies the mRNA expression levels of Hedgehog target genes to assess the downstream effects of pathway inhibition.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line in which the Hedgehog pathway is active.

-

Treat the cells with this compound at various concentrations for a specified time.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the treated cells using a suitable RNA isolation kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Perform real-time PCR using the synthesized cDNA, specific primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Run the PCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative expression of GLI1 and PTCH1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Conclusion

This compound is a highly potent inhibitor of the Hedgehog signaling pathway, acting directly on the SMO receptor. Its mechanism of action has been extensively characterized through a variety of in vitro and in vivo studies. By blocking the ciliary localization and activation of SMO, this compound effectively suppresses the downstream activation of GLI transcription factors and the expression of Hedgehog target genes. This leads to the inhibition of cell proliferation and survival in cancers with aberrant Hedgehog pathway activation. The quantitative data and experimental protocols presented in this guide provide a detailed technical foundation for researchers and drug development professionals working on Hedgehog pathway inhibitors and related cancer therapies.

References

- 1. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Impact of the Smoothened Inhibitor, IPI-926, on Smoothened Ciliary Localization and Hedgehog Pathway Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

The Journey from Corn Lily to Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Patidegib

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical exploration of Patidegib, a topical Hedgehog signaling pathway inhibitor. We will delve into its discovery, stemming from the natural product cyclopamine, its detailed synthesis, mechanism of action, and the key experimental data that underscore its clinical potential.

Executive Summary

This compound (formerly known as IPI-926) is a semi-synthetic derivative of the steroidal alkaloid cyclopamine, developed to inhibit the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of this pathway is a critical driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC).[2] this compound's development as a topical formulation was a strategic decision to provide localized efficacy for conditions like Gorlin Syndrome and sporadic BCCs, while mitigating the systemic adverse effects associated with oral Hedgehog inhibitors.[3][4] This document outlines the scientific journey from the natural precursor to the synthesized drug, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and chemical processes.

Discovery and Rationale: From Cyclopamine to a Targeted Topical Agent

The discovery of this compound is rooted in the study of cyclopamine, a natural teratogen found in the corn lily (Veratrum californicum). Cyclopamine was identified as a potent inhibitor of the Hedgehog signaling pathway, a crucial cascade in embryonic development and adult tissue homeostasis.[5] The Hh pathway, when pathologically activated, can lead to uncontrolled cell growth and tumorigenesis.[2]

The core rationale for developing a cyclopamine derivative was to improve upon its pharmacological properties, such as potency and stability, while creating a molecule suitable for clinical development. The development of a topical formulation was specifically aimed at treating skin conditions like Gorlin Syndrome, a genetic disorder characterized by the development of multiple BCCs, without the systemic side effects that often lead to discontinuation of oral Hh inhibitors.[1]

The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex cascade that regulates cell proliferation and differentiation. Its dysregulation is implicated in several cancers. The mechanism of action of this compound is centered on the inhibition of a key component of this pathway, Smoothened (SMO).[6]

Discovery Workflow

The development of this compound followed a logical progression from natural product screening to a refined clinical candidate. This involved identifying cyclopamine as a lead compound, synthesizing a library of derivatives to improve its drug-like properties, and then evaluating these new chemical entities for their biological activity.

Synthesis of this compound from Cyclopamine

This compound is produced through a semi-synthetic process starting with cyclopamine extracted from plant sources.[7] The synthesis involves a series of chemical modifications to the cyclopamine scaffold. While the precise, proprietary, multi-step synthesis is not fully disclosed, a plausible and chemically sound pathway can be inferred from the structures of the starting material and the final product. The key transformation is the modification at the terminal secondary amine of the piperidine ring of cyclopamine.

Proposed Experimental Protocol for Synthesis

The following is a generalized protocol for the amide coupling step, a crucial transformation in the synthesis of this compound from a cyclopamine intermediate. This protocol is based on standard organic chemistry procedures for amide bond formation.

Reaction: Amide bond formation between a cyclopamine intermediate and a suitable carboxylic acid.

Materials:

-

Cyclopamine intermediate (1.0 equivalent)

-

Carboxylic acid (e.g., 2,2-dimethylpropanoic acid) (1.2 equivalents)

-

Coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)

-

Base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of the carboxylic acid (1.2 eq) in anhydrous DCM under an inert atmosphere, add the coupling agent (e.g., DCC, 1.2 eq).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the cyclopamine intermediate (1.0 eq) and the base (e.g., TEA, 2.0 eq) in anhydrous DCM.

-

Add the solution of the cyclopamine intermediate to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

-

Wash the filtrate sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide product.

Quantitative Data

The efficacy and pharmacological profile of this compound have been quantified through a series of preclinical and clinical studies.

Preclinical Potency and Activity

| Parameter | Value | Description |

| IC₅₀ (Smoothened Binding) | 1.4 nmol/L | The concentration of this compound required to inhibit 50% of binding to the Smoothened receptor.[6] |

| EC₅₀ (Hh Pathway Inhibition) | 5 - 7 nmol/L | The concentration of this compound required to achieve 50% of the maximum inhibition of the Hedgehog pathway in a cell-based assay.[6] |

Phase II Clinical Trial Efficacy Data (Gorlin Syndrome)

| Endpoint | This compound Topical Gel | Vehicle Gel | p-value |

| Mean New Surgically Eligible BCCs (6 months) | 0.4 | 1.4 | 0.008 (Per-Protocol)[4] |

| Patients with New Facial BCCs | 16% | 60% | Not Reported |

| Clinical Clearance of Tumors | 27% | 0% | 0.02[4] |

Phase II Clinical Trial Efficacy Data (Sporadic BCCs)

| Endpoint | This compound Topical Gel (2%) | Vehicle Gel | p-value |

| Clinical and Histologic Clearance (3 months) | Statistically Significant Improvement | - | 0.045[4] |

Pharmacokinetic Data

A key feature of the topical formulation is its minimal systemic absorption.

| Parameter | Value | Description |

| Plasma Concentration | Not Detectable | Following topical application of this compound gel, plasma levels of the drug were not detectable.[8] |

Key Experimental Methodologies

The evaluation of Hedgehog pathway inhibitors relies on robust and reproducible in vitro assays. The GLI-luciferase reporter assay is a cornerstone technique for this purpose.

GLI-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

Objective: To quantify the transcriptional activity of the GLI proteins, the final effectors of the Hedgehog pathway, and to determine the inhibitory effect of compounds like this compound.

Principle: This assay utilizes a cell line engineered to contain a luciferase reporter gene under the control of a promoter with multiple GLI binding sites. Activation of the Hedgehog pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

NIH/3T3 Shh-Light II cells (or similar) containing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Dual-Luciferase® Reporter Assay System (e.g., from Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NIH/3T3 Shh-Light II cells into a 96-well plate at a density that will result in a confluent monolayer at the time of the assay (e.g., 2.5 x 10⁴ cells per well). Incubate at 37°C with 5% CO₂ for 24 hours.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium.

-

Pathway Activation and Inhibition:

-

Remove the medium from the cells.

-

Add fresh medium containing the Hedgehog pathway agonist (e.g., 100-200 nM SAG) to all wells except the unstimulated controls.[9]

-

Immediately add the this compound serial dilutions to the appropriate wells. Include vehicle controls (e.g., DMSO).

-

-

Incubation: Incubate the plate for 30-48 hours at 37°C with 5% CO₂.[10]

-

Cell Lysis:

-

Equilibrate the plate and the luciferase assay reagents to room temperature.

-

Remove the medium and wash the cells with PBS.

-

Add 20-25 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[9]

-

-

Luminescence Measurement:

-

Transfer 5-20 µL of the cell lysate to an opaque 96-well luminometer plate.[3][10]

-

Using the luminometer's injectors, add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.

-

Next, inject the Stop & Glo® Reagent (for Renilla luciferase) and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

-

Conclusion

This compound represents a successful example of natural product-inspired drug development. By leveraging the known biological activity of cyclopamine and applying medicinal chemistry principles, a potent and selective Hedgehog pathway inhibitor was created. The strategic development of a topical formulation has provided a promising therapeutic option for patients with Gorlin Syndrome and other forms of basal cell carcinoma, offering the potential for localized efficacy without the debilitating systemic side effects of oral inhibitors. The data presented in this whitepaper underscores the robust scientific foundation of this compound and highlights its potential as a valuable tool in the dermatological oncology landscape.

References

- 1. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trial of this compound Gel 2%, 4%, and Vehicle to Decrease the Number of Surgically Eligible Basal Cell Carcinomas in Gorlin Syndrome Patients | Clinical Research Trial Listing [centerwatch.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of this compound Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]

- 5. researchgate.net [researchgate.net]

- 6. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. Activation of Cilia-Independent Hedgehog/GLI1 Signaling as a Novel Concept for Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. web.stanford.edu [web.stanford.edu]

Patidegib: A Technical Guide to the Inhibition of the Smoothened Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patidegib (also known as Saridegib or IPI-926) is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is a known driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[4][5] this compound, a semi-synthetic derivative of the natural steroidal alkaloid cyclopamine, has been developed in both oral and topical formulations to mitigate the oncogenic effects of aberrant Hh signaling.[1][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, presents key quantitative data on its potency and clinical efficacy, details relevant experimental protocols for its evaluation, and illustrates the core biological and experimental workflows through signaling pathway diagrams.

The Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[7] Its activity is tightly controlled, and its inappropriate activation in adult tissues can lead to the development of various cancers.[4][5] The pathway's core components include the transmembrane receptors Patched (PTCH) and Smoothened (SMO), and the glioma-associated oncogene (GLI) family of transcription factors.[8]

In the "Off" State: In the absence of a Hedgehog ligand, the PTCH receptor tonically inhibits the activity of the SMO receptor. This inhibition prevents SMO from localizing to the primary cilium, a key organelle for Hh signal transduction. Consequently, the GLI transcription factors are phosphorylated and proteolytically cleaved into their repressor forms (GLI-R), which then translocate to the nucleus to suppress the transcription of Hh target genes.

In the "On" State: The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the PTCH receptor alleviates the inhibition of SMO.[9] This allows SMO to translocate to the primary cilium and become activated.[1] Activated SMO initiates a downstream signaling cascade that prevents the cleavage of GLI proteins. The full-length GLI proteins (GLI-A) then move to the nucleus and act as transcriptional activators, turning on the expression of Hh target genes that promote cell growth, proliferation, and survival.[7] In many cancers, such as BCC, loss-of-function mutations in PTCH1 or activating mutations in SMO lead to ligand-independent, constitutive activation of the pathway.[5][9]

This compound's Mechanism of Action: SMO Inhibition

This compound is a small-molecule antagonist of the SMO receptor.[6][10] It exerts its therapeutic effect by directly binding to SMO, thereby preventing its activation and blocking the downstream signaling cascade.[1] This inhibition is effective even in the context of PTCH1 loss-of-function mutations, which are common in Gorlin syndrome and sporadic BCCs.[9] By blocking the SMO signal, this compound prevents the activation of GLI transcription factors, leading to the downregulation of target genes responsible for tumor growth and proliferation.[4][9]

While this compound is a derivative of cyclopamine and, like its parent compound, promotes the accumulation of SMO in the primary cilium, it does not "prime" cells for a hyper-responsive signaling rebound upon withdrawal.[1][11] Instead, it demonstrates continuous inhibition of the pathway, with plasma concentrations of the drug correlating with the degree and duration of Hh pathway suppression in vivo.[1][11]

Quantitative Data

The potency of this compound has been characterized through various in vitro assays, and its efficacy has been demonstrated in clinical trials.

Table 1: In Vitro Potency of this compound (IPI-926)

| Assay Type | Cell Line | Parameter | Value (nM) | Comparator: Cyclopamine (nM) | Reference |

| Binding Assay | C3H10T1/2 (hSmo-WT) | EC50 (BODIPY-cyclopamine displacement) | 1 | 114 | [1][12] |

| Functional Assay | NIH-3T3 | EC50 (Gli-Luciferase) | 9 | 315 | [1] |

| Functional Assay | HEPM | EC50 (Gli-Luciferase) | 2 | 59 | [1] |

| Functional Assay | C3H10T1/2 | EC50 (Alkaline Phosphatase) | 12 | 399 | [1] |

| Functional Assay | C3H10T1/2 (WT SMO) | IC50 (Gli-Luciferase) | 9 | - | [4] |

| Functional Assay | C3H10T1/2 (D473H SMO) | IC50 (Gli-Luciferase) | 244 | - | [4] |

hSmo-WT: Overexpressing wild-type human Smoothened. D473H SMO: A mutation that confers resistance to some other SMO inhibitors.[4]

Table 2: Clinical Efficacy of Topical this compound in Gorlin Syndrome (Phase 2)

| Parameter | This compound (2% and 4% arms) | Vehicle Control | Reference |

| Complete Response (Tumor Disappearance) | 25% of BCCs | 0% of BCCs | [13] |

| Rate of New Surgically Eligible BCCs | 0.4 tumors per patient | 1.4 tumors per patient | [13] |

| Molecular Efficacy (Change in GLI1 mRNA) | -56.3% (with 2% gel, once daily) | - | [14] |

Experimental Protocols

The evaluation of a SMO inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and therapeutic efficacy.

SMO Receptor Binding Assay (Competitive Displacement)

This protocol is based on the principle of competitive binding, where the test compound (this compound) competes with a fluorescently labeled ligand (BODIPY-cyclopamine) for binding to the SMO receptor.[1][12]

Objective: To determine the binding affinity (EC50 or IC50) of this compound for the SMO receptor.

Materials:

-

Cells overexpressing wild-type human SMO (e.g., C3H10T1/2 cells).[1]

-

BODIPY-cyclopamine (fluorescent ligand).

-

Unlabeled this compound and Cyclopamine (for standard curve).

-

Assay buffer and cell culture media.

-

96-well plates.

-

Flow cytometer or high-content imaging system.

Procedure:

-

Cell Preparation: Culture cells overexpressing SMO to the desired confluency and harvest.

-

Compound Preparation: Prepare serial dilutions of unlabeled this compound and a positive control (e.g., unlabeled cyclopamine).

-

Binding Reaction: In a 96-well plate, incubate the SMO-expressing cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test compound (this compound). Include controls for no-competitor (maximum binding) and a saturating concentration of unlabeled competitor (non-specific binding).

-

Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2.5 hours at room temperature).[1]

-

Detection: Measure the fluorescence intensity of BODIPY-cyclopamine bound to the cells using a flow cytometer or an imaging system. The amount of bound fluorescent ligand will be inversely proportional to the concentration of the competing test compound.

-

Data Analysis: Plot the fluorescence signal against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent ligand.[1]

Hedgehog Pathway Functional Assay (Gli-Luciferase Reporter Assay)

This cell-based assay measures the transcriptional activity of the GLI proteins as a readout of Hh pathway activation or inhibition.

Objective: To quantify the functional inhibition of the Hh pathway by this compound.

Materials:

-

NIH-3T3 or similar cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG).

-

This compound.

-

Dual-Luciferase® Reporter Assay System.

-

96-well white, clear-bottom plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Serum Starvation: The following day, switch to a low-serum medium to reduce basal signaling.

-

Treatment: Treat the cells with a constant concentration of the Hh pathway agonist (to turn the pathway "ON") and a serial dilution of this compound. Include appropriate controls (unstimulated, agonist only).

-

Incubation: Incubate the cells for a period sufficient to induce luciferase expression (e.g., 30-48 hours).

-

Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the assay kit.

-

Luminescence Measurement: Transfer the cell lysate to an opaque luminometer plate. Measure the firefly luciferase activity, then add the Stop & Glo® reagent to quench the firefly signal and measure the Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the log concentration of this compound to determine the EC50/IC50 of functional pathway inhibition.

Experimental and Logical Workflows

The development and validation of this compound follow a logical progression from in vitro characterization to in vivo efficacy and clinical assessment.

Conclusion

This compound is a highly potent, second-generation SMO inhibitor that effectively blocks the oncogenic signaling of the Hedgehog pathway. Its mechanism of action is centered on the direct antagonism of the SMO receptor, preventing the activation of downstream GLI transcription factors. Quantitative in vitro data confirms its nanomolar potency, which is significantly greater than its parent compound, cyclopamine. Clinical studies, particularly with the topical formulation, have demonstrated its ability to reduce the burden of basal cell carcinomas in patients with Gorlin syndrome, offering a targeted therapeutic approach with a favorable safety profile compared to systemic Hedgehog inhibitors. The experimental protocols and workflows detailed herein provide a framework for the continued research and development of this compound and other next-generation SMO inhibitors.

References

- 1. Impact of the Smoothened Inhibitor, IPI-926, on Smoothened Ciliary Localization and Hedgehog Pathway Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ir.sol-gel.com [ir.sol-gel.com]

- 10. Therapy Detail [ckb.genomenon.com]

- 11. researchgate.net [researchgate.net]

- 12. Impact of the Smoothened Inhibitor, IPI-926, on Smoothened Ciliary Localization and Hedgehog Pathway Activity | PLOS One [journals.plos.org]

- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 14. This compound in Dermatology: A Current Review - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and molecular weight of Patidegib

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Structure

Patidegib, also known as IPI-926 and Saridegib, is a semi-synthetic derivative of the naturally occurring steroidal alkaloid, cyclopamine.[1][2] It is a potent and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2]

Chemical Structure

The chemical structure of this compound is characterized by a complex fused ring system.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide |

| Molecular Formula | C₂₉H₄₈N₂O₃S |

| SMILES | C[C@H]1C[C@]2([H])--INVALID-LINK--(--INVALID-LINK--[C@@]3(CC[C@@]4([H])[C@]5([H])CC[C@]6([H])C--INVALID-LINK--[C@@]5([H])CC4=C(C)C3)NS(=O)(=O)C)O2)NC1 |

| InChI Key | HZLFFNCLTRVYJG-WWGOJCOQSA-N |

Physicochemical Properties

The molecular weight and other key properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 504.8 g/mol | PubChem |

| CAS Number | 1037210-93-7 | PubChem |

| Appearance | White to off-white solid | (Inferred) |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound exerts its therapeutic effects by selectively targeting and inhibiting the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Inappropriate activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC).

This compound's primary molecular target is the Smoothened (SMO) receptor, a G protein-coupled receptor that acts as a positive regulator of the Hh pathway.[2] By binding to SMO, this compound prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are responsible for transcribing Hh target genes involved in cell growth and differentiation.

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits SMO. Ligand binding to PTCH1 relieves this inhibition, allowing SMO to activate the downstream signaling cascade, culminating in the activation of GLI transcription factors. This compound's inhibition of SMO effectively blocks this entire downstream process.

Caption: Canonical Hedgehog signaling pathway and the mechanism of this compound inhibition.

Quantitative Data

In Vitro Potency

This compound demonstrates high potency in inhibiting the Hedgehog pathway in cellular and biochemical assays.

Table 3: In Vitro Activity of this compound

| Parameter | Value | Description | Source |

| IC₅₀ (SMO Binding) | 1.4 nmol/L | Concentration for 50% inhibition of binding to the SMO receptor. | [2][3] |

| EC₅₀ (Cell-based) | 5 - 7 nmol/L | Concentration for 50% effective inhibition of the Hedgehog pathway in a cell-based assay. | [2][3] |

Clinical Efficacy (Topical Formulation)

Clinical trials have evaluated the efficacy of a topical gel formulation of this compound for the treatment of Basal Cell Carcinomas (BCCs), particularly in patients with Gorlin Syndrome.

Table 4: Clinical Efficacy of Topical this compound in Gorlin Syndrome (Phase 2)

| Endpoint | This compound Topical Gel (2% and 4%) | Vehicle Gel | p-value | Source |

| Complete Response (Tumor Disappearance) | 25% of BCCs | 0% of BCCs | - | [4] |

| New Surgically Eligible BCCs (per patient) | 0.4 | 1.4 | - | [4] |

Note: Data is from a Phase 2 proof-of-concept study.

Pharmacokinetics

Pharmacokinetic studies have been conducted for both oral and topical formulations of this compound.

Table 5: Pharmacokinetic Parameters of Oral this compound (Phase 1)

| Parameter | Value | Description | Source |

| Tₘₐₓ (Time to Maximum Concentration) | 2 - 8 hours | Time to reach peak plasma concentration after oral administration. | [5] |

| t₁/₂ (Terminal Half-life) | 20 - 40 hours | Time for the plasma concentration to decrease by half. | [5] |

For the topical formulation, systemic exposure is significantly lower. Studies have shown that circulating blood levels of this compound are more than 500-fold lower than when the drug is administered orally.[6] In some studies of the topical gel, there were zero detectable levels of this compound in the plasma.[6]

Experimental Protocols

Semi-synthesis of this compound

This compound is a semi-synthetic derivative of cyclopamine. The synthesis involves chemical modification of the cyclopamine scaffold to improve its pharmaceutical properties, including potency and stability.[1] While detailed, proprietary synthesis protocols are not publicly available, the general approach involves sourcing cyclopamine from the plant Veratrum californicum or through plant cell fermentation, followed by a series of chemical transformations.

Characterization of this compound

The chemical structure and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom in the molecule.[7][8][9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound.[7][10]

In Vitro Hedgehog Pathway Inhibition Assay

A common method to assess the inhibitory activity of compounds like this compound on the Hedgehog pathway is a cell-based reporter assay.

Caption: A generalized workflow for an in vitro Hedgehog pathway inhibition assay.

Clinical Trial Protocol for Topical this compound

Clinical trials for topical this compound in Gorlin Syndrome have followed a structured protocol to assess safety and efficacy.

Caption: A simplified workflow for a clinical trial of topical this compound.

Conclusion

This compound is a well-characterized, potent inhibitor of the Hedgehog signaling pathway with demonstrated clinical activity, particularly in a topical formulation for the management of Basal Cell Carcinomas in Gorlin Syndrome. Its mechanism of action, targeting the SMO receptor, is well-understood, and its physicochemical properties are defined. Further research and development may continue to explore its therapeutic potential in other Hh-driven diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of this compound Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. bridgebio.com [bridgebio.com]

- 7. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of Patidegib: An In-Depth Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Patidegib (also known as Saridegib and IPI-926), a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. By targeting the Smoothened (SMO) receptor, this compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks to support further research and development in oncology.

Core Mechanism of Action: Hedgehog Pathway Inhibition

This compound is a semi-synthetic derivative of cyclopamine that exerts its anti-neoplastic effects by binding to and inhibiting the G-protein coupled receptor SMO.[1][2] In normal cellular processes, the Hedgehog pathway is tightly regulated. The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor alleviates PTCH's inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[3][4][5] In many cancers, aberrant activation of this pathway, often due to mutations in PTCH or SMO, leads to uncontrolled cell growth.[1][6] this compound's inhibition of SMO effectively blocks this signaling cascade.[1]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound in various cancer models.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Description | Source |

| IC₅₀ | 1.4 nmol/L | Inhibition of SMO receptor binding. | [1][2] |

| EC₅₀ | 5 - 7 nmol/L | Cell-based inhibition of the Hedgehog pathway. | [1][2] |

Table 2: In Vivo Efficacy of this compound in Preclinical Cancer Models

| Cancer Model | Animal Model | This compound (IPI-926) Dose | Key Findings | Source |

| Medulloblastoma | PtcC/C mouse model | 20 mg/kg, daily i.p. | Induced tumor reduction and significantly prolonged survival. | [7][8] |

| Medulloblastoma | B837Tx allograft model | 40 mg/kg, daily oral | Resulted in complete tumor regression. | [9] |

| Pancreatic Cancer | Genetically engineered mouse model (KPC) | Not specified | Depleted tumor-associated stroma, increased intratumoral chemotherapy concentration, and prolonged survival when combined with gemcitabine. | [10][11][12] |

| Small Cell Lung Cancer | Xenograft model | Not specified | Delayed tumor regrowth following chemotherapy. | [1] |

Table 3: Preclinical Pharmacokinetics of this compound (IPI-926)

| Species | Parameter | Value | Dosing | Source |

| Mouse | Starting Dose | 20 mg/kg (approx. 1/10th of STD10) | Daily oral | [1][2] |

| Human (Phase 1) | Tₘₐₓ | 2 - 8 hours | Single and multiple oral doses | [1][2] |

| Human (Phase 1) | t₁/₂ | 20 - 40 hours | Single and multiple oral doses | [1][2] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Hedgehog Pathway Inhibition Assay

Objective: To determine the potency of this compound in inhibiting the Hedgehog signaling pathway in a cell-based system.

Methodology:

-

Cell Line: Utilize a cell line engineered to express a GLI-responsive reporter, such as a luciferase reporter driven by a GLI-responsive promoter (e.g., NIH/3T3 cells).

-

Assay Principle: In the absence of an SMO inhibitor, activation of the Hedgehog pathway (e.g., by an SMO agonist or by using cells with a constitutively active pathway) will lead to the expression of the reporter gene. The addition of this compound will inhibit SMO and thus reduce reporter gene expression in a dose-dependent manner.

-

Procedure: a. Plate the reporter cell line in 96-well plates. b. The following day, treat the cells with a serial dilution of this compound or vehicle control. c. Induce Hedgehog pathway signaling, if necessary. d. After a defined incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter activity (e.g., luminescence for a luciferase reporter). e. Normalize the reporter activity to cell viability (e.g., using a concurrent MTT or CellTiter-Glo assay). f. Calculate the EC₅₀ value by fitting the dose-response curve using non-linear regression.

In Vivo Medulloblastoma Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of medulloblastoma.

Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

-

Tumor Model: Employ a Hedgehog-driven medulloblastoma model, such as the PtcC/C genetically engineered mouse model or an allograft model using a cell line like B837Tx.[7][9]

-

Procedure: a. Tumor Implantation: For allograft models, implant medulloblastoma cells (e.g., 1 x 10⁶ cells) either subcutaneously in the flank or orthotopically into the cerebellum of the mice.[1] b. Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous tumors) or through imaging techniques like MRI (for orthotopic tumors). c. Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. d. Drug Administration: Administer this compound (e.g., 20-40 mg/kg) or vehicle control daily via the appropriate route (e.g., oral gavage or intraperitoneal injection).[9] e. Efficacy Endpoints: Monitor tumor volume, body weight, and overall survival. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., measurement of GLI1 mRNA levels by qPCR) or histological evaluation.[1]

In Vivo Pancreatic Cancer Stromal Depletion Study

Objective: To assess the effect of this compound on the tumor microenvironment in a pancreatic cancer model.

Methodology:

-

Animal Model: Utilize a genetically engineered mouse model that recapitulates the dense desmoplastic stroma of human pancreatic ductal adenocarcinoma (PDAC), such as the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model.[10][11]

-

Procedure: a. Tumor Development: Allow tumors to develop spontaneously in the KPC mice. b. Treatment: Treat tumor-bearing mice with this compound, either as a single agent or in combination with a chemotherapeutic agent like gemcitabine.[12] c. Microenvironment Analysis: At the end of the treatment period, euthanize the mice and harvest the tumors. d. Histological and Molecular Analysis: Perform immunohistochemistry or immunofluorescence to assess changes in the stromal compartment, such as a decrease in alpha-smooth muscle actin (α-SMA)-positive cancer-associated fibroblasts (CAFs) and changes in collagen deposition (e.g., using Masson's trichrome stain). Analyze changes in intratumoral microvessel density.[11]

Concluding Remarks

The preclinical data for this compound strongly support its mechanism of action as a potent inhibitor of the Hedgehog signaling pathway. The in vitro and in vivo studies have demonstrated significant anti-tumor activity in models of medulloblastoma and pancreatic cancer, with evidence of stromal modulation in the latter. While the translation of these preclinical findings to clinical efficacy has been met with mixed results, particularly in pancreatic cancer, the foundational preclinical research has been crucial in guiding its clinical development, most notably for topical application in basal cell carcinoma. This technical guide provides a solid framework for researchers to understand the preclinical profile of this compound and to design future studies aimed at further elucidating its therapeutic potential in various oncological settings.

References

- 1. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infinity Pharmaceuticals, Inc. Initiates Randomized Clinical Trial of IPI-926 in Pancreatic Cancer and Reports New Preclinical Data at American Association for Cancer Research - BioSpace [biospace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phase II Evaluation of IPI-926, an Oral Hedgehog Inhibitor, in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Phase I Study of FOLFIRINOX Plus IPI-926, a Hedgehog Pathway Inhibitor, for Advanced Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IPI-926-03 - THE OLIVE LABORATORY [olivelab.org]

Pharmacological Profile of Topical Patidegib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Patidegib is a small-molecule, cyclopamine-derived inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Dysregulation of this pathway is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC). Developed as a topical formulation, this compound aims to provide localized therapeutic effects, mitigating the tumor burden in conditions such as Gorlin Syndrome and sporadic BCCs, while minimizing the systemic adverse effects associated with oral Hedgehog pathway inhibitors. This document provides a comprehensive overview of the pharmacological profile of topical this compound, summarizing its mechanism of action, pharmacodynamics, and clinical findings.

Mechanism of Action: Hedgehog Pathway Inhibition

The Hedgehog signaling pathway plays a crucial role in cell growth and differentiation. In its canonical form, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched-1 (PTCH1) receptor alleviates the inhibition of the G-protein coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of glioma-associated oncogene homolog (GLI) transcription factors, which in turn regulate the expression of genes involved in cell proliferation and survival.[1]

In the context of BCC, uncontrolled activation of the Hedgehog pathway, often due to mutations in PTCH1 or SMO, is a key driver of tumorigenesis.[1] this compound exerts its therapeutic effect by acting as an antagonist to the SMO receptor.[2] By binding to SMO, this compound prevents its activation, thereby interrupting the downstream signaling cascade and inhibiting the expression of GLI1-target genes. This leads to decreased proliferation and survival of tumor cells where the Hedgehog pathway is overactive.[2] The topical application of this compound is designed to deliver the drug directly to the affected skin, achieving high local concentrations to exert its anti-tumor activity while limiting systemic exposure.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Study of this compound Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects With Basal Cell Nevus Syndrome (Gorlin Syndrome) [clinicaltrials.stanford.edu]

- 3. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Patidegib: A Technical Guide to Target Binding and Hedgehog Pathway Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patidegib is a small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC). This compound is a topical formulation developed to treat BCC, including in patients with Gorlin syndrome, a genetic condition predisposing individuals to multiple BCCs.[2] This guide provides an in-depth technical overview of this compound's mechanism of action, its engagement with the Hedgehog pathway, and relevant experimental methodologies.

Target Binding: Inhibition of Smoothened (SMO)

This compound exerts its therapeutic effect by directly targeting Smoothened (SMO), a seven-transmembrane receptor that is a key signal transducer in the Hh pathway.[1] In the absence of Hh ligands, the receptor Patched (PTCH) inhibits SMO activity.[1][3] When Hh ligands bind to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling.[1][3] this compound binds to SMO, preventing its activation and thereby blocking the entire downstream signaling cascade.[4]

Binding Affinity of this compound to SMO

While the precise equilibrium dissociation constant (Ki) or half-maximal inhibitory concentration (IC50) for the binding of this compound to SMO is not publicly available in the provided search results, its potent inhibition of the Hedgehog pathway has been demonstrated in clinical trials through the reduction of downstream biomarkers like GLI1 mRNA.[5] The binding affinity of small molecule inhibitors to SMO is typically determined using competitive binding assays.

Hedgehog Signaling Pathway Engagement

The Hedgehog signaling pathway is a complex cascade that culminates in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[1][3][6]

Mechanism of Action of this compound

This compound functions as an antagonist of the SMO receptor. By binding to SMO, this compound prevents the conformational changes required for its activation, even in the presence of upstream signals (i.e., Hh ligand binding to PTCH). This blockade of SMO leads to the continued proteasomal degradation of GLI transcription factors, preventing their translocation to the nucleus and subsequent activation of target gene expression.[4]

Hedgehog Signaling Pathway and this compound's Point of Intervention

Caption: Hedgehog signaling pathway with this compound's inhibition of SMO.

Quantitative Data from Clinical Trials

This compound has been evaluated in Phase 2 clinical trials for the treatment of Gorlin syndrome and sporadic BCCs.[7] The data demonstrates its efficacy in reducing tumor burden and preventing the formation of new lesions.

Phase 2 Trial in Gorlin Syndrome[7][9][10]

| Efficacy Endpoint | Vehicle (n=5) | This compound 2% (n=6) | This compound 4% (n=6) | p-value |

| New Surgically Eligible BCCs (SEBs) at 6 months (Per-Protocol) | 1.4 (average) | 0.3 (average) | 0.3 (average) | 0.008 |

| Clinical Clearance of Tumors | 0% | 27% (combined 2% and 4%) | 27% (combined 2% and 4%) | 0.02 |

| Shrinkage of SEBs | No | Yes (significant vs. vehicle) | Yes | 0.04 (2% vs. vehicle) |

Phase 2 Trial in Sporadic Nodular BCCs[9]

| Efficacy Endpoint | Vehicle | This compound 2% | p-value |

| Clinical and Histologic Clearance at 3 months | Not effective | Significantly more effective | 0.045 |

Safety Profile

Across both Phase 2 studies, topical this compound was well-tolerated.[7] Systemic side effects commonly associated with oral Hedgehog inhibitors, such as muscle cramps, hair loss, and taste disturbance, were not observed.[7][8] Mild skin irritation was reported with the 4% formulation but not with the 2% formulation.[7]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and pathway engagement of this compound.

SMO Competitive Binding Assay

This assay is used to determine the binding affinity of this compound to the SMO receptor by measuring its ability to displace a known, labeled ligand. A commonly used labeled ligand is BODIPY-cyclopamine.[9][10]

Experimental Workflow: SMO Competitive Binding Assay

Caption: Workflow for a competitive binding assay to determine this compound's affinity for SMO.

Protocol:

-

Membrane Preparation:

-

Culture cells overexpressing the human SMO receptor.

-

Harvest cells and lyse them to release cellular components.

-

Isolate the membrane fraction containing SMO through differential centrifugation.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Setup:

-

In a multi-well plate, add the prepared SMO-containing membranes.

-

Add serial dilutions of unlabeled this compound to the wells.

-

Add a fixed concentration of a fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine) to all wells.

-

Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of a known SMO inhibitor to determine non-specific binding.

-

-

Incubation:

-

Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

-

-

Detection:

-

Separate the membrane-bound labeled ligand from the free labeled ligand, typically by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound ligand.

-

Measure the amount of radioactivity or fluorescence retained on the filters.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand).

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.

-

GLI1 mRNA Expression Assay (Quantitative PCR)

This assay quantifies the level of GLI1 mRNA, a direct downstream target of the Hedgehog pathway, to assess the functional consequence of SMO inhibition by this compound in a cellular context.[5]

Experimental Workflow: qPCR for GLI1 Expression

Caption: Workflow for quantifying GLI1 mRNA expression using qPCR.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells known to have active Hedgehog signaling (e.g., BCC cell lines) and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period.

-

-

RNA Isolation and Quantification:

-

Lyse the cells and extract total RNA using a commercial kit.

-

Assess the purity and concentration of the extracted RNA using spectrophotometry.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA, primers specific for GLI1, primers for a stable housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence increase in real-time as the DNA is amplified.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for GLI1 and the housekeeping gene in each sample. The Ct value is the cycle number at which the fluorescence signal crosses a defined threshold.

-

Normalize the Ct value of GLI1 to the Ct value of the housekeeping gene for each sample (ΔCt).

-

Calculate the relative change in GLI1 expression compared to the vehicle-treated control using the comparative Ct (ΔΔCt) method.

-

Conclusion

This compound is a promising topical inhibitor of the Hedgehog signaling pathway with demonstrated efficacy in reducing the burden of basal cell carcinomas. Its mechanism of action is centered on the direct inhibition of the SMO receptor, leading to a downstream blockade of GLI-mediated transcription. The quantitative data from clinical trials support its therapeutic potential, and the detailed experimental protocols provided in this guide offer a framework for its further investigation and characterization.

References

- 1. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 6. The Hedgehog Signaling Pathway Emerges as a Pathogenic Target [mdpi.com]

- 7. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of this compound Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: In Vivo Efficacy of Patidegib in Basal Cell Carcinoma

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Basal Cell Carcinoma (BCC) is the most prevalent form of human cancer, with its pathogenesis frequently linked to aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2][3] Gorlin Syndrome, or Basal Cell Carcinoma Nevus Syndrome (BCCNS), is a rare genetic disorder characterized by mutations in the PTCH1 tumor suppressor gene, leading to constitutive Hh pathway activity and the development of numerous BCCs.[4][5][6] Patidegib is a small-molecule, cyclopamine-derived inhibitor of the Smoothened (SMO) protein, a critical component of the Hh pathway.[6][7][8] Developed as a topical gel, this compound aims to provide localized anti-tumor efficacy, reducing the burden of BCCs in patients with Gorlin Syndrome and sporadic BCCs, while avoiding the systemic adverse effects associated with oral Hh inhibitors.[4][5][6] This document provides a comprehensive overview of the in vivo efficacy of this compound, detailing its mechanism of action, quantitative clinical trial data, and experimental protocols.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is essential for embryonic development and tissue repair but is tightly regulated in adult tissues.[2] In the context of BCC, mutations—most commonly in PTCH1 or SMO—lead to pathological, ligand-independent activation of the pathway.

Normal State (Pathway Off): The transmembrane receptor Patched1 (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This allows for the formation of a complex that includes Suppressor of Fused (SUFU), which binds and sequesters the GLI family of transcription factors in the cytoplasm, preventing their nuclear translocation and target gene expression.

Aberrant Activation in BCC (Pathway On): Inactivating mutations in PTCH1 (as seen in Gorlin Syndrome) or activating mutations in SMO relieve the inhibition on SMO.[1][9] Activated SMO prevents the degradation of GLI transcription factors. GLI proteins then translocate to the nucleus, where they activate the transcription of target genes involved in cell proliferation, survival, and differentiation, driving tumorigenesis.[10]

This compound Intervention: this compound is a potent antagonist of SMO.[7] By binding to SMO, this compound restores its inhibition, effectively blocking the downstream signaling cascade even in the presence of PTCH1 mutations. This leads to the suppression of GLI-mediated gene transcription and a reduction in tumor cell proliferation.[5][7]

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Quantitative In Vivo Efficacy Data

Clinical studies have evaluated the efficacy of topical this compound in reducing the burden of BCCs in patients with both Gorlin Syndrome and sporadic BCCs. The data below is compiled from Phase 2 clinical trials.

Table 1: Efficacy of this compound Topical Gel in Gorlin Syndrome (Phase 2)

Data from a 6-month, double-blind, vehicle-controlled study.

| Metric | This compound Topical Gel (2% & 4%) | Vehicle Gel | P-value | Source(s) |

| New Surgically Eligible BCCs (SEBs) per Patient | ||||

| - Intent to Treat Analysis | 0.4 | 1.4 | p=0.096 | [11] |

| - Per-Protocol Analysis | 0.3 | 1.4 | p=0.008 | [11] |

| Patients Developing a New Facial BCC | 16% | 60% | - | [4] |

| Clinical Clearance of Existing SEBs | 27% (12 of 45 SEBs) | 0% (0 of 16 SEBs) | p=0.02 | [11] |

| Complete Response Rate (Tumor Disappearance) | 25% | 0% | - | [8] |

Table 2: Efficacy of this compound Topical Gel in Sporadic, Nodular BCCs (Phase 2)

Data from a 3-month, double-blind, vehicle-controlled study in non-Gorlin patients.

| Metric | This compound Topical Gel (2%) | Vehicle Gel | P-value | Source(s) |

| Clinical and Histologic Clearance of BCCs | Significantly more effective | - | p=0.045 | [11] |

| Hedgehog Biomarker Levels in Tumors | Correlated decrease | - | - | [11] |

Experimental Protocols: Clinical Trial Methodologies

The in vivo efficacy of this compound has been primarily assessed through multicenter, randomized, double-blind, vehicle-controlled clinical trials. The following outlines the typical protocol for these studies.

Study Design and Population

-

Phase: Phase 2 and 3 trials have been conducted.[4][5][12][13]

-

Design: Randomized, double-blind, vehicle-controlled, parallel-group studies.[5][12][14]

-

Patient Population:

-

Exclusion Criteria: Common exclusions include prior use of systemic or topical therapies that could interfere with the study, known hypersensitivity, and other invasive cancers within the past 5 years.[15]

Treatment Regimen

-

Investigational Product: this compound Topical Gel, typically at 2% or 4% concentrations.[6][11]

-

Control: A vehicle gel lacking the active this compound ingredient.[13][14]

-

Administration: Twice-daily topical application to the entire facial area for preventative studies in Gorlin Syndrome, or directly to target lesions in sporadic BCC studies.[5][12][14]

-

Duration: Treatment periods have ranged from 3 months for sporadic BCC studies to 6, 9, or 12 months for Gorlin Syndrome trials.[5][11][14]

Efficacy Endpoints and Assessment

-

Primary Endpoint: The primary measure of efficacy is typically the number of new, surgically eligible BCCs that develop on the face during the treatment period.[5][14]

-

Secondary Endpoints:

-

Assessment Method: Lesions are systematically imaged, tracked, and counted at baseline and regular follow-up visits. New BCCs are often confirmed via dermoscopic analysis and reviewed by a Central Photo Review Board.[17]

Caption: A typical experimental workflow for a Phase 3 clinical trial of this compound gel.

Safety and Tolerability

A key advantage of the topical formulation of this compound is the avoidance of systemic side effects commonly associated with oral Hedgehog pathway inhibitors, such as muscle spasms, dysgeusia, and alopecia.[2][6] Clinical trials of topical this compound have shown that systemic drug concentrations are very low.[6] The treatment has been generally well-tolerated with minimal or no major adverse effects reported, thereby improving the benefit-risk ratio compared to oral therapies.[4][6]

Conclusion

In vivo data from clinical trials robustly demonstrate that topical this compound is an effective agent for mitigating the burden of basal cell carcinomas in high-risk populations, particularly patients with Gorlin Syndrome. By selectively inhibiting the Hedgehog pathway at the site of application, this compound significantly reduces the development of new tumors and can lead to the clearance of existing ones.[4][11] Its favorable safety profile, which circumvents the systemic toxicities of oral SMO inhibitors, positions this compound as a promising, non-invasive, long-term preventative therapy for managing BCC.[5][6][8] Ongoing Phase 3 trials will further solidify its role in the clinical management of this disease.[5][13]

References

- 1. onclive.com [onclive.com]

- 2. Hedgehog Pathway Inhibition for the Treatment of Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bridgebio.com [bridgebio.com]

- 5. bridgebio.com [bridgebio.com]

- 6. Topical application of the Hedgehog inhibitor this compound in patients with Gorlin syndrome: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 9. targetedonc.com [targetedonc.com]

- 10. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]